molecular formula C24H28N2O6 B2842357 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one CAS No. 844836-00-6

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Cat. No. B2842357
CAS RN: 844836-00-6
M. Wt: 440.496
InChI Key: WEFVJDHVCCOHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C24H28N2O6 and its molecular weight is 440.496. The purity is usually 95%.
BenchChem offers high-quality 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiproliferative Properties

Compounds related to 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one have shown promising results in cancer research. A study synthesized various compounds with similar structures and evaluated their anticancer activities. For example, certain compounds demonstrated significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells, with some showing better efficacy than the drug curcumin (Parveen et al., 2017).

Antimicrobial Activity

Research into the antimicrobial properties of compounds structurally similar to 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one has yielded interesting results. A study synthesized novel compounds and tested them for their in vitro antimicrobial activity, demonstrating significant antibacterial and antifungal activity compared to standard treatments. The study also involved molecular modeling to further understand these properties (Mandala et al., 2013).

Anti-Inflammatory and Immunomodulatory Effects

Compounds with a similar chemical structure have been evaluated for their potential anti-inflammatory and immunomodulatory activities. For instance, certain derivatives showed promising anti-inflammatory activity, significantly inhibiting pro-inflammatory cytokines (TNF-α and IL-6), as well as exhibiting potent antimicrobial properties (Hatnapure et al., 2012).

Antioxidant Potential

The antioxidant capacity of similar compounds has also been explored. A study reported the synthesis of chrysin-piperazine conjugates, which demonstrated remarkable free radical scavenging activity in vitro. These compounds were also evaluated for their anticancer efficacy against various cancer cell lines, showing promising results (Patel et al., 2016).

properties

IUPAC Name

7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(3-methoxyphenoxy)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-16-23(32-18-5-3-4-17(14-18)30-2)22(29)19-6-7-21(28)20(24(19)31-16)15-26-10-8-25(9-11-26)12-13-27/h3-7,14,27-28H,8-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFVJDHVCCOHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)CCO)OC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one

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